1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial properties . Some drugs with a thiadiazole scaffold, such as sulfamethoxazole, acetazolamide, and butazolamide, produce diverse biological actions .
Synthesis Analysis
1,3,4-Thiadiazole was discovered by Emil Fischer in 1882 and has been synthesized using both conventional and microwave methods with various catalysts . The compound can be synthesized using polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 .Molecular Structure Analysis
1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . The presence of the =N-C-S- moiety and strong aromaticity of the ring are believed to be responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
Derivatives of 1,3,4-thiadiazole have the capability to produce mesoionic salts, and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .Physical and Chemical Properties Analysis
1,3,4-Thiadiazoles exhibit weak basicity due to the extra heteroatom. They are affected by strong bases and exhibit ring cleavage in the presence of strong bases and acids, providing stability to the structure .Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Antifungal Agents : A study on the synthesis and bioactivity of novel compounds, including those with piperidine structures, demonstrated potential antimicrobial and antifungal activities. This suggests the compound's utility in developing new treatments for infections caused by bacteria and fungi (Peet & Sunder, 1975).
Anticancer Agents : Derivatives of piperidine, including those with modifications similar to the chemical structure , have been synthesized and evaluated for their anticancer activities. These compounds showed promise as potential therapeutic agents against various cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity (Rehman et al., 2018).
Leishmanicidal Activity : The leishmanicidal activity of thiadiazole derivatives, which share structural similarities with the compound of interest, has been evaluated. Some derivatives exhibited strong leishmanicidal activity, surpassing that of the reference drug pentostam. This indicates the potential of such compounds in treating Leishmaniasis, a parasitic disease (Foroumadi et al., 2005).
Antihypertensive Activity : Studies on the synthesis and pharmacological evaluation of piperidine-based derivatives have also revealed their potential antihypertensive activities. Such research underscores the compound's relevance in exploring new treatments for hypertension (Kasuya et al., 1983).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, have been used as key intermediates in the synthesis of pharmaceutical compounds .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Compounds with similar structures have been found to play a role in various biochemical pathways .
Result of Action
Similar compounds have been found to have a variety of effects at the molecular and cellular level .
Properties
IUPAC Name |
3-methyl-5-[(1-methylpiperidin-4-yl)methoxy]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-8-11-10(15-12-8)14-7-9-3-5-13(2)6-4-9/h9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXQYAMISPHVSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OCC2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.